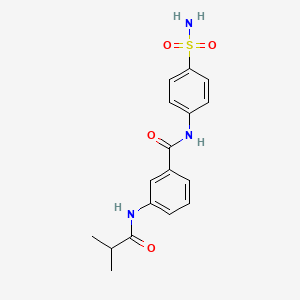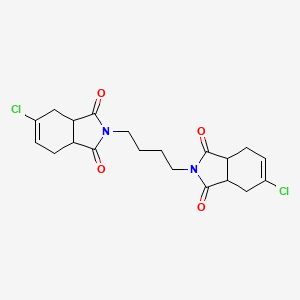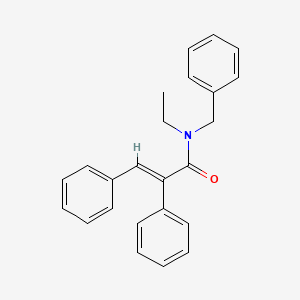
3-(2-METHYLPROPANAMIDO)-N-(4-SULFAMOYLPHENYL)BENZAMIDE
Vue d'ensemble
Description
3-(2-METHYLPROPANAMIDO)-N-(4-SULFAMOYLPHENYL)BENZAMIDE is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(aminosulfonyl)phenyl]-3-(isobutyrylamino)benzamide is 361.10962727 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
N-[4-(aminosulfonyl)phenyl]-3-(isobutyrylamino)benzamide, along with similar compounds, has been studied for its chemical synthesis and reactivity. For example, research has delved into base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with related compounds, highlighting their potential in synthesizing a variety of chemical structures such as N,N′-diaryl ureas and amine salts (Fahmy et al., 1977).
Inhibitory Activity Against Enzymes
Compounds like 4-Amino-N-(4-sulfamoylphenyl)benzamide have been synthesized and investigated for their inhibitory activity against metalloenzymes such as carbonic anhydrase (CA). These studies have shown that such compounds can inhibit various cytosolic isoforms of carbonic anhydrase, which is crucial for understanding their potential therapeutic applications (Ulus et al., 2013).
Material Science and Polymerization
Research into the polymerization of related compounds, such as the study on reactivity ratios of N-[4-(aminosulfonyl)phenyl]acrylamide with other monomers, provides insights into the design and synthesis of novel polymers. These studies contribute to the development of new materials with potential applications in various industries (W. Zhi-xue, 2004).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of derivatives for their antimicrobial and anticancer activities are another significant area of research. Certain compounds have been synthesized and displayed potent cytotoxic activity against various cancer cell lines, demonstrating the potential of these compounds in developing new therapeutic agents (Ravichandiran et al., 2019).
Molecular Docking and Theoretical Studies
Theoretical investigations, including molecular docking and vibrational spectroscopic investigation, have been carried out to explore the structure, reactivity, and potential bioactive nature of these compounds. Such studies provide a foundation for understanding the molecular basis of their activity and designing compounds with enhanced efficacy (FazilathBasha et al., 2021).
Propriétés
IUPAC Name |
3-(2-methylpropanoylamino)-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-11(2)16(21)20-14-5-3-4-12(10-14)17(22)19-13-6-8-15(9-7-13)25(18,23)24/h3-11H,1-2H3,(H,19,22)(H,20,21)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJGBSBIALSXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-butan-2-ylphenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B4052491.png)
amino]methyl}phenyl)acetamide](/img/structure/B4052500.png)
![1-(4-Chloro-3-methylphenoxy)-3-[4-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B4052502.png)
![6-(3-chlorophenyl)-N-(2-methoxyethyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4052508.png)
![3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4052514.png)
![2-(1-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylpropyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4052518.png)
![morpholino[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]methanone](/img/structure/B4052530.png)
![N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-morpholin-4-ylpropanamide](/img/structure/B4052538.png)
![3,5-dimethylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4052541.png)
![2-(5-chloro-2-hydroxyphenyl)-6-(4-morpholinyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4052542.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-(4-hydroxy-3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4052553.png)

![N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide](/img/structure/B4052581.png)
